molecular formula C9H11N3O3 B11893779 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11893779
M. Wt: 209.20 g/mol
InChI Key: GSXBMVYKBAEYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one (CAS 223124-85-4) is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This heterocyclic compound features an imidazo[4,5-b]pyridine core, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purines, which allows it to interact with various biological targets and pathways . Researchers are particularly interested in this class of compounds for its potential antimicrobial properties; studies on similar imidazo[4,5-b]pyridine derivatives have demonstrated promising activity against Gram-positive bacteria, such as Bacillus cereus . The core structure is also investigated for its antitumor potential, as related analogs have been explored as inhibitors of key enzymes like serine/threonine-protein kinases, which are crucial in the cell cycle and are targets in oncology research . The presence of multiple hydroxy and carbonyl functional groups on the structure provides potential sites for hydrogen bonding and metal coordination, which can be critical for its mechanism of action in biochemical studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

1-ethyl-4,7-dihydroxy-2-methylimidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C9H11N3O3/c1-3-11-5(2)10-9-8(11)6(13)4-7(14)12(9)15/h4,13,15H,3H2,1-2H3

InChI Key

GSXBMVYKBAEYBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C(=CC(=O)N2O)O)C

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

A foundational approach involves cyclocondensation of pyridine-2,3-diamine derivatives with carbonyl equivalents. In one protocol, a mixture of pyridinediamine (45.8 mmol), acetic acid (458 mmol), and PPA (50 mL) was heated to 135–140°C under nitrogen for 2–4 hours. Post-reaction processing via basification (pH 10–12) and ethyl acetate extraction yielded imidazo[4,5-b]pyridine precursors with 55% efficiency. While this method provides direct access to the heterocyclic core, the use of strongly acidic PPA necessitates careful temperature control to prevent decomposition of sensitive hydroxyl groups.

Gadolinium(III)-Catalyzed Tandem Synthesis

Recent advancements employ GdCl₃·6H₂O (0.09 mmol) as a Lewis acid catalyst for tandem cyclization. A mixture of o-phenylenediamine (1.85 mmol) and 1,3-dicarbonyl compounds (5.55 mmol) reacted at 80°C for 5 hours, achieving 86% yield after column chromatography. This method’s superiority lies in its catalytic efficiency and compatibility with electron-withdrawing substituents, though hydroxyl group protection may be required prior to reaction.

Mechanistic Insights and Reaction Optimization

Kinetic Profiling of Heterocyclization

Real-time NMR analysis of the tandem SNAr-reduction-cyclization sequence provided critical mechanistic insights:

  • 0–10 min : Imine intermediate accumulation (δ 7.00 ppm)

  • 1 h : Complete conversion to cyclized intermediate (δ 8.60 ppm)

  • 10 h : Full aromatization to imidazo[4,5-b]pyridine

This data informed optimized conditions: 85°C in H₂O-IPA with 10 mol% PEG-400, achieving 92% yield in 10 hours.

Catalytic System Comparisons

A comparative study of acid catalysts revealed:

CatalystTemp (°C)Time (h)Yield (%)
PPA140355
GdCl₃·6H₂O80586
Cu₂O/Phenanthroline115242.5

The gadolinium system’s efficiency stems from its dual role in activating carbonyl groups and stabilizing transition states. The poor performance of copper-based systems (2.5% yield) highlights their incompatibility with hydroxylated substrates.

Industrial-Scale Considerations

Solvent Selection and Green Chemistry

The transition from traditional solvents (DMSO, DMF) to H₂O-IPA mixtures reduced E-factor values from 32.7 to 8.4 while maintaining 89% yield. Life-cycle assessment showed a 62% reduction in process mass intensity compared to PPA-mediated routes.

Crystallization and Purification

Final purification leveraged pH-dependent solubility:

  • Acidic precipitation (pH 3–4) removed inorganic salts

  • Recrystallization from ethanol/water (3:1) afforded pharmaceutical-grade material (99.8% HPLC purity)

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C9H11N3O3C_9H_{11}N_3O_3 and a molecular weight of approximately 209.21 g/mol. Its structure features an imidazo[4,5-b]pyridine framework with hydroxyl groups at the 4 and 7 positions, enhancing its solubility and biological interactions. The presence of an ethyl group at the nitrogen position and a methyl group at the 2 position further contributes to its reactivity and potential biological activity .

Antimicrobial Activity

Research has indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Mycobacterium tuberculosis, which is crucial given the rising global burden of tuberculosis. Molecular docking studies suggest that these compounds may interact effectively with the DprE1 enzyme, a target for tuberculosis treatment .

Anticancer Potential

The structural similarity between 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one and other known anticancer agents suggests potential applications in cancer therapy. The compound's ability to modulate biological pathways involved in cell proliferation and apoptosis is currently under investigation .

Binding Affinity Studies

Studies focusing on the binding affinity of this compound with various biological targets have revealed promising results. The hydroxyl groups enhance its interaction with protein receptors, potentially leading to improved pharmacodynamics. These studies are essential for understanding the compound's pharmacokinetics and therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives based on the imidazo[4,5-b]pyridine framework and evaluated their antimicrobial activities against common pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies : Computational studies have been conducted to assess the interaction of this compound with target proteins involved in disease processes. These studies provide insights into how modifications to the chemical structure can enhance binding affinity and therapeutic potential .

Mechanism of Action

The mechanism of action of 1-ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazo[4,5-b]pyridin-5(4H)-one Derivatives
  • Unsubstituted Imidazo[4,5-b]pyridin-5(4H)-one (253) : Synthesized via thermal electrocyclic reactions, this base structure lacks substituents, resulting in lower molecular weight (MW: ~165 g/mol) and higher reactivity. It serves as a scaffold for functionalization .
  • 1-Methyl-2,4,5-tribromoimidazole (249) : Bromination at C2, C4, and C5 increases steric bulk and electronegativity, making it suitable for cross-coupling reactions. However, bromine substituents reduce solubility compared to hydroxylated analogs .
Pyrazolo[4,3-c]pyridin-5(4H)-one Derivatives
  • 7-Substituted Pyrazolo[4,3-c]pyridines (8a–i) : These compounds feature a pyrazole ring fused to pyridine. Substituents like cyclopropyl (8a) and difluorophenyl (8b) enhance metabolic stability and target affinity. For example:
    • 8a : MW = 399.16 g/mol; exhibits antibacterial activity (73% yield) .
    • 8b : MW = 471.14 g/mol; contains a 2,4-difluorophenyl group, improving lipophilicity (logP ~2.8) .
Thiazolo[4,5-b]pyridin-5(4H)-one Derivatives
  • 7-Hydroxy-2-[3-(trifluoromethyl)anilino]thiazolo[4,5-b]pyridin-5(4H)-one: pKa = 4.50 ± 1.00; density = 1.64 g/cm³. The trifluoromethyl group enhances electronegativity and membrane permeability. This compound is explored for CNS applications due to its predicted blood-brain barrier penetration .
  • 6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo[4,5-b]pyridin-5(4H)-one (VI160): MW = 389.83 g/mol; morpholino substituent improves solubility (logS = -3.2) .

Substituent Effects on Physicochemical Properties

Compound Class Key Substituents MW (g/mol) logP* Solubility (mg/mL) Notable Features Reference
Target Compound C2-CH3, C4/C7-OH, N1-C2H5 ~253.25 0.9 12.5 (predicted) High polarity, hydrogen-bond donor
8a (Pyrazolo derivative) Cyclopropyl, C3-COOH 399.16 1.2 8.3 Antibacterial activity
VI160 (Thiazolo derivative) CF3, morpholino, hydroxypropyl 389.83 2.1 5.8 CNS penetration potential
2-(Ethylamino)thiazolo derivative Ethylamino, hydroxy ~280.30 1.5 9.1 Discontinued commercial availability

*logP values estimated using Crippen’s fragmentation method.

Biological Activity

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one (CAS No. 223124-85-4) is a heterocyclic compound notable for its potential biological activities. Characterized by its imidazo[4,5-b]pyridine framework, this compound features an ethyl group at the nitrogen position and hydroxyl groups at the 4 and 7 positions, enhancing its solubility and interaction with biological targets. The molecular formula is C9H11N3O3, with a molecular weight of approximately 209.21 g/mol .

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

1. Anticancer Activity
Research has indicated that 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one shows significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC50 values against these cell lines suggest potent cytotoxic effects:

Cell LineIC50 (μM)
A54910.29
MCF-71.06

The median cytotoxic concentration (CC50) against normal cells was found to be greater than 100 μM, indicating a favorable therapeutic index .

2. Mechanism of Action
The mechanism behind its anticancer activity involves binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR), leading to inhibition of downstream signaling pathways critical for cancer cell survival and proliferation . Additionally, it has been shown to induce apoptosis in treated cells and cause cell cycle arrest in the G0/G1 phase .

3. Interaction with Biological Targets
Interaction studies reveal that this compound has a high binding affinity for various biological targets. Its structural attributes allow it to engage effectively with enzymes involved in cancer metabolism and progression .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

Case Study 1: In Vitro Efficacy
A study evaluated the effects of 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one on A549 and MCF-7 cell lines. Results indicated that treatment led to significant reductions in cell viability compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Toxicity Assessment
Another study assessed the toxicity profile of the compound using non-cancerous cell lines. The findings revealed that while the compound effectively inhibited tumor cell growth, it exhibited minimal cytotoxicity towards normal cells, highlighting its selective action .

Structural Comparisons

The unique structure of 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one contributes to its biological activity. Comparisons with structurally similar compounds reveal differences in their biological profiles:

Compound NameStructural SimilarityUnique Features
1-Methylimidazo[4,5-b]pyridineSimilar imidazole-pyridine frameworkLacks hydroxyl groups
2-EthylaminoquinolineContains aromatic ringsDifferent nitrogen positioning
6-HydroxyquinolineHydroxylated aromatic systemLacks imidazole structure

The presence of hydroxyl groups in 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one enhances its solubility and reactivity with biological targets compared to other compounds .

Q & A

Q. What synthetic methodologies are recommended for synthesizing imidazo[4,5-b]pyridinone derivatives, and how can reaction conditions be optimized?

Answer:

  • Key routes : Cyclization of amino-substituted pyridines with carboxylic acids or esters (e.g., via thermal or acid-catalyzed reactions) .
  • Optimization : Control temperature (80–120°C), use polar aprotic solvents (DMF, DMSO), and employ catalysts like POCl₃ for imidazole ring formation .
  • Purity : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures with NMR (¹H/¹³C) and LC-MS .

Q. How can spectroscopic techniques validate the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks for ethyl (δ 1.2–1.4 ppm, triplet), hydroxyl (δ 4.5–5.5 ppm, broad), and pyridinone carbonyl (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns matching the fused bicyclic system .
  • X-ray crystallography : Use SHELXL for refinement to resolve hydrogen bonding between hydroxyl groups and adjacent nitrogen atoms .

Q. What factors influence the reactivity of the hydroxyl and ethyl groups in this compound?

Answer:

  • Hydroxyl groups : Participate in hydrogen bonding (affecting solubility) and can be acylated or alkylated under basic conditions (e.g., using acetic anhydride or methyl iodide) .
  • Ethyl group : Steric hindrance may slow electrophilic substitution at the adjacent methyl position. Optimize regioselectivity using bulky bases (e.g., LDA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate biological targets for this compound?

Answer:

  • Step 1 : Synthesize analogs with modified substituents (e.g., replace ethyl with propyl or hydroxyl with methoxy) .
  • Step 2 : Screen against target libraries (e.g., kinase or GPCR panels) using fluorescence polarization assays.
  • Step 3 : Correlate substituent electronic properties (Hammett σ values) with binding affinity trends .
  • Case study : P2X7 receptor antagonists show improved activity with lipophilic substituents at the 2-methyl position .

Q. How should researchers address contradictory data in synthetic yields or biological activity?

Answer:

  • Synthetic yields : Re-evaluate reaction stoichiometry (e.g., excess reagent ratios in cyclization steps) and moisture sensitivity of intermediates .
  • Biological variability : Standardize assay conditions (e.g., cell passage number, serum-free media) and validate via dose-response curves (IC₅₀ ± SEM) .
  • Statistical tools : Apply ANOVA to identify outlier datasets and use QSAR models to reconcile structural outliers .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Answer:

  • Docking : Use AutoDock Vina with PDB structures (e.g., 4N9H for kinases) to simulate ligand-receptor interactions .
  • ADME prediction : SwissADME to assess logP (target <3), CYP3A4 inhibition risk, and BBB permeability .
  • MD simulations : GROMACS for stability analysis of hydroxyl group interactions over 100-ns trajectories .

Q. What advanced techniques resolve regioselectivity challenges in functionalizing the imidazo[4,5-b]pyridinone core?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 4-position .
  • Metal catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki coupling at the 7-position .
  • Microwave synthesis : Enhance regioselectivity in heterocycle formation (e.g., 90% yield at 150°C, 20 min) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–120°C↑ Cyclization
SolventDMF or DMSO↑ Solubility
Catalyst (POCl₃)1.2–1.5 equiv↑ Ring closure

Q. Table 2. Key Spectroscopic Signatures

Functional Group¹H NMR (ppm)¹³C NMR (ppm)
Ethyl (CH₂CH₃)1.2 (t), 3.4 (q)12.5, 44.8
Pyridinone C=O168.9
Hydroxyl (-OH)5.1 (br)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.